molecular formula C26H26Cl2N2O4 B12502094 Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Methyl 5-({2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate

Cat. No.: B12502094
M. Wt: 501.4 g/mol
InChI Key: PTZNWVZDJTXFAW-UHFFFAOYSA-N
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Description

Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate is a complex organic compound that features a combination of aromatic rings, morpholine, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dichlorobenzyl chloride with 2-hydroxybenzylamine to form the intermediate 2-[(2,4-dichlorophenyl)methoxy]benzylamine.

    Coupling Reaction: The intermediate is then coupled with 5-amino-2-(morpholin-4-yl)benzoic acid under appropriate conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(pyrrolidin-4-yl)benzoate: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The presence of the morpholine ring in methyl 5-[({2-[(2,4-dichlorophenyl)methoxy]phenyl}methyl)amino]-2-(morpholin-4-yl)benzoate imparts unique properties, such as increased solubility and potential for specific interactions with biological targets. This makes it distinct from its analogs with different cyclic amine groups.

Properties

Molecular Formula

C26H26Cl2N2O4

Molecular Weight

501.4 g/mol

IUPAC Name

methyl 5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C26H26Cl2N2O4/c1-32-26(31)22-15-21(8-9-24(22)30-10-12-33-13-11-30)29-16-18-4-2-3-5-25(18)34-17-19-6-7-20(27)14-23(19)28/h2-9,14-15,29H,10-13,16-17H2,1H3

InChI Key

PTZNWVZDJTXFAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NCC2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl)N4CCOCC4

Origin of Product

United States

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